molecular formula C30H21N B14499654 9-Ethyl-3,6-bis(phenylethynyl)-9H-carbazole CAS No. 62913-25-1

9-Ethyl-3,6-bis(phenylethynyl)-9H-carbazole

Cat. No.: B14499654
CAS No.: 62913-25-1
M. Wt: 395.5 g/mol
InChI Key: XKPJKVHCKXBQPJ-UHFFFAOYSA-N
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Description

9-Ethyl-3,6-bis(phenylethynyl)-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are known for their aromatic structure and are widely studied for their applications in organic electronics, photonics, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-3,6-bis(phenylethynyl)-9H-carbazole typically involves the following steps:

    Starting Materials: The synthesis begins with carbazole, which is then functionalized at the 3 and 6 positions.

    Sonogashira Coupling: The phenylethynyl groups are introduced via Sonogashira coupling reactions, which involve the reaction of aryl halides with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale Sonogashira coupling reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrocarbazole derivatives.

    Substitution: Various substituted carbazole derivatives depending on the electrophile used.

Scientific Research Applications

9-Ethyl-3,6-bis(phenylethynyl)-9H-carbazole has several applications in scientific research:

    Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Photonics: Employed in the development of photonic devices due to its unique optical properties.

    Medicinal Chemistry: Studied for its potential as a pharmacophore in drug design.

    Material Science: Used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 9-Ethyl-3,6-bis(phenylethynyl)-9H-carbazole in various applications involves its ability to participate in π-π interactions, electron transfer processes, and its role as a chromophore. The molecular targets and pathways depend on the specific application, such as interaction with biological targets in medicinal chemistry or charge transport in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    9-Ethylcarbazole: Lacks the phenylethynyl groups, leading to different electronic properties.

    3,6-Di(phenylethynyl)carbazole: Lacks the ethyl group at the 9-position, affecting its solubility and reactivity.

    9-Phenylcarbazole: Contains a phenyl group instead of an ethyl group, leading to different steric and electronic effects.

Uniqueness

9-Ethyl-3,6-bis(phenylethynyl)-9H-carbazole is unique due to the presence of both ethyl and phenylethynyl groups, which confer specific electronic, optical, and solubility properties that are advantageous in various applications.

Properties

CAS No.

62913-25-1

Molecular Formula

C30H21N

Molecular Weight

395.5 g/mol

IUPAC Name

9-ethyl-3,6-bis(2-phenylethynyl)carbazole

InChI

InChI=1S/C30H21N/c1-2-31-29-19-17-25(15-13-23-9-5-3-6-10-23)21-27(29)28-22-26(18-20-30(28)31)16-14-24-11-7-4-8-12-24/h3-12,17-22H,2H2,1H3

InChI Key

XKPJKVHCKXBQPJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C#CC3=CC=CC=C3)C4=C1C=CC(=C4)C#CC5=CC=CC=C5

Origin of Product

United States

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